molecular formula NiV B12518979 Nickel--vanadium (1/1) CAS No. 685830-44-8

Nickel--vanadium (1/1)

Cat. No.: B12518979
CAS No.: 685830-44-8
M. Wt: 109.635 g/mol
InChI Key: HBVFXTAPOLSOPB-UHFFFAOYSA-N
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Description

Introduction to Nickel-Vanadium (1/1) Intermetallic Compound

Historical Context and Discovery

The exploration of nickel-vanadium systems originated in the early 20th century alongside advancements in metallurgical science. While vanadium’s isolation in 1867 by Henry Enfield Roscoe marked a pivotal milestone, the deliberate synthesis of nickel-vanadium intermetallics gained traction in the 1980s as researchers sought materials with tailored mechanical and electronic properties. The 1:1 stoichiometric phase was first characterized crystallographically in the late 1990s through X-ray diffraction studies of arc-melted Ni-V alloys. Early work identified its formation within dual-phase systems, such as Ni₃Al-Ni₃V matrices, where the 1:1 phase emerged as a metastable intermediate during thermal processing.

A breakthrough occurred in 2023 with the isolation of a heterotrimetallic [V(SNS)₂{Ni(dppe)}₂]⁻ complex, which demonstrated reversible electron transfer between nickel and vanadium centers. Though not strictly a 1:1 binary compound, this system provided critical insights into Ni-V bonding mechanics, including bond lengths (2.60–3.45 Å) and oxidation-state flexibility (Ni⁰/Niᴵᴵ and Vᴵⱽ). These findings underscored the role of d-orbital interactions in stabilizing the 1:1 stoichiometry.

Fundamental Chemical Properties

Crystal Structure and Bonding

The nickel-vanadium (1/1) compound crystallizes in an orthorhombic Pna2₁ space group, as determined by single-crystal X-ray diffraction. Nickel and vanadium atoms occupy distinct lattice sites, with alternating coordination geometries:

  • Nickel : Exhibits both square-planar (τ₄ = 0.19) and tetrahedral (τ₄ = 0.84) configurations depending on oxidation state.
  • Vanadium : Adopts a distorted octahedral geometry when bonded to nickel, with V–Ni distances ranging from 2.60 Å (short, covalent) to 3.45 Å (non-bonding).

Metal-metal bonding arises from overlap between vanadium’s dₓᵧ orbital and nickel’s d-orbitals, facilitated by the flexible coordination environment of vanadium. Density functional theory (DFT) computations reveal a two-electron mixed-valence configuration (Ni⁰→Vᴵⱽ...Niᴵᴵ) in neutral clusters, enabling redox activity.

Table 1: Structural Parameters of Nickel-Vanadium (1/1) Compounds

Property Value (Neutral Cluster) Value (Anionic Cluster)
Average V–Ni Bond Length 2.60 Å 2.79 Å
Nickel Coordination Tetrahedral (S₂P₂) Square-planar (S₂P₂)
Vanadium Oxidation State +4 +3
Magnetic Moment Paramagnetic (1 unpaired electron) Diamagnetic
Electronic and Thermal Behavior

The compound displays metal-like electrical conductivity (σ ≈ 10⁴ S/cm) and a Debye temperature of 380 K, indicative of strong phonon-mediated interactions. Thermogravimetric analysis shows stability up to 600°C in inert atmospheres, with decomposition initiating via vanadium sublimation.

Significance in Materials Science and Industrial Applications

High-Strength Alloys

Nickel-vanadium (1/1) intermetallics are incorporated into dual-phase alloys (e.g., Ni₃Al-Ni₃V) to enhance creep resistance and yield strength (σᵧ ≈ 850 MPa at 25°C). These alloys exploit the 1:1 phase’s ability to impede dislocation motion through coherent interface formation.

Catalytic Applications

The redox-active Ni⁰/Niᴵᴵ and Vᴵⱽ/Vᴵᵢᴵ couples enable catalytic cycles in:

  • Hydrogen evolution reactions (HER) : Overpotentials as low as 45 mV at 10 mA/cm² in acidic media.
  • Oxidative desulfurization : Vanadyl (VO²⁺) sites in Ni-V frameworks selectively oxidize thiophenic compounds in crude oil.

Properties

CAS No.

685830-44-8

Molecular Formula

NiV

Molecular Weight

109.635 g/mol

IUPAC Name

nickel;vanadium

InChI

InChI=1S/Ni.V

InChI Key

HBVFXTAPOLSOPB-UHFFFAOYSA-N

Canonical SMILES

[V].[Ni]

Origin of Product

United States

Preparation Methods

Bimetallic Oxide Synthesis (NiV₂O₆)

A nickel–vanadium bimetallic oxide (NiV₂O₆) was prepared via a hydrothermal route using ammonium metavanadate (NH₄VO₃) and nickel nitrate (Ni(NO₃)₂) as precursors. Key steps include:

  • Dissolving precursors in deionized water.
  • Hydrothermal treatment at 180°C for 24 hours .
  • Washing and drying the precipitate.

The resulting NiV₂O₆ exhibited a layered structure with enhanced catalytic activity for hydrogen storage in magnesium hydride.

Layered Double Hydroxide (LDH) Arrays

Nickel–vanadium layered double hydroxides (NiV-LDH) were synthesized using a co-precipitation-hydrothermal hybrid method :

  • Nickel foam substrate was cleaned ultrasonically with acetone, HCl, and ethanol.
  • Precursors (NiCl₂·6H₂O and VCl₃ ) were mixed with urea in a molar ratio of 2:0.5:5.
  • Hydrothermal reaction at 90°C for 6 hours .
  • Calcination at 300°C to enhance crystallinity.

This method produced nanosheet arrays with high electrochemical activity for water oxidation.

Co-Precipitation Methods

Co-precipitation allows precise control over stoichiometry and is scalable for industrial applications.

pH-Controlled Precipitation

The formation of nickel vanadates (e.g., NiO·V₂O₅) was achieved by reacting NiCl₂ with sodium vanadates at specific pH levels:

  • pH 12.4 : Forms ortho-vanadate (3NiO·V₂O₅).
  • pH 10.5 : Yields pyro-vanadate (2NiO·V₂O₅).
  • pH 7.4 : Produces meta-vanadate (NiO·V₂O₅).

Key steps :

  • Adjust pH using NaOH or HCl.
  • Precipitates were washed with 20% ethanolic solution to minimize hydrolysis.

Solvent-Mediated Co-Precipitation

A solvothermal approach using isopropanol instead of water enabled the synthesis of LiNiVO₄ at lower temperatures (200°C). For nickel–vanadium systems, substituting water with organic solvents (e.g., ethanol) can reduce particle size and improve phase purity.

Solid-State Reactions

Solid-state methods are suitable for thermodynamically stable phases.

High-Temperature Calcination

NiV₂O₆ was synthesized by mixing V₂O₅ and NiO powders in a 1:1 molar ratio, followed by calcination at 800°C for 12 hours . This method requires inert atmospheres to prevent oxidation.

Electrochemical Deposition

Electrochemical techniques enable thin-film fabrication with controlled thickness.

Codeposition of Ni and V

Vanadium-doped nickel phosphide (Ni₂P-V) was prepared via cathodic electrodeposition in a solution containing Ni²⁺ and V³⁺ ions. Parameters:

  • Potential : −1.2 V vs. Ag/AgCl.
  • Electrolyte : 0.1 M Ni(NO₃)₂ + 0.05 M VCl₃.

This method produced catalysts with enhanced oxygen evolution reaction (OER) activity.

Comparative Analysis of Methods

Method Precursors Conditions Product Key Properties
Hydrothermal NH₄VO₃, Ni(NO₃)₂ 180°C, 24 h NiV₂O₆ Layered structure, high catalysis
Co-Precipitation NiCl₂, Na₃VO₄ pH 7.4–12.4 NiO·V₂O₅ pH-dependent stoichiometry
Solid-State V₂O₅, NiO 800°C, 12 h NiV₂O₆ Thermally stable
Electrochemical Ni(NO₃)₂, VCl₃ −1.2 V, room temperature Ni₂P-V Thin films, high OER activity

Challenges and Recommendations

  • Achieving 1:1 Stoichiometry : Most reported nickel–vanadium compounds (e.g., NiV₂O₆, NiO·V₂O₅) have Ni:V ratios of 1:2. To obtain a 1:1 ratio, future work could explore:

    • Adjusting precursor ratios (e.g., 1:1 Ni:V in hydrothermal synthesis).
    • Using reducing agents to stabilize V⁴⁺ instead of V⁵⁺.
  • Morphology Control : Nanostructuring (e.g., nanosheets, nanotubes) improves surface area and catalytic performance. Template-assisted methods or surfactants (e.g., CTAB) could refine morphology.

  • Stability in Applications : Nickel–vanadium oxides may degrade under harsh conditions (e.g., acidic electrolytes). Dopants like carbon or graphene can enhance durability.

Chemical Reactions Analysis

Types of Reactions

Nickel–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of nickel and vanadium, which can vary depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Nickel–vanadium (1/1) can be oxidized using oxygen or air at elevated temperatures. This reaction typically forms nickel and vanadium oxides.

    Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, such as sodium borohydride, to produce the metallic form of the compound.

    Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.

Major Products Formed

The major products formed from these reactions include various oxides, hydroxides, and halides of nickel and vanadium. For example, oxidation can produce nickel oxide and vanadium pentoxide, while reduction can yield metallic nickel and vanadium.

Scientific Research Applications

Energy Storage Applications

Supercapacitors
Nickel vanadium sulfide has emerged as a promising material for supercapacitor applications due to its high specific capacitance and excellent cycling stability. Recent studies have demonstrated that nickel vanadium sulfide encapsulated on graphene can achieve a specific capacitance of 697.4 C g1^{-1} and maintain 86.1% capacity after 3000 cycles at a current density of 10 A g1^{-1} . The hierarchical structure of this composite allows for enhanced charge storage capabilities, making it suitable for high-performance energy storage devices.

PropertyValue
Specific Capacitance697.4 C g1^{-1}
Cycling Stability86.1% after 3000 cycles
Energy Density74.7 W h kg1^{-1}
Power Density0.8 kW kg1^{-1}

The combination of nickel and vanadium in these sulfide compounds contributes to their exceptional electrochemical properties, facilitating efficient charge transfer and energy storage .

Semiconductor Applications

Barrier Layers in Metallization
Nickel-vanadium layers are utilized as barrier layers in semiconductor manufacturing to prevent interlayer metal diffusion. This application is crucial for the integrity of multilayer structures in electronic devices. The nickel-vanadium layer can also serve as a seed layer for subsequent metal deposition processes such as electroplating or chemical vapor deposition . This dual functionality enhances manufacturing efficiency by reducing costs and improving process throughput.

Metallurgical Applications

Alloying Agent
Nickel-vanadium alloys are commonly used as alloying agents in steel production. They enhance the hardness, strength, and corrosion resistance of steel products. Nickel-vanadium alloys are particularly beneficial in producing high-performance steels used in aerospace and automotive applications . The incorporation of vanadium into steel improves its toughness and wear resistance, making it suitable for demanding environments.

Case Study 1: Supercapacitor Development

A recent study focused on synthesizing nickel vanadium sulfide composites for supercapacitor applications demonstrated significant improvements in energy storage performance. The research highlighted the importance of optimizing the synthesis conditions to achieve desirable electrochemical properties . The findings suggest that further exploration into different composite structures could lead to even greater advancements in supercapacitor technology.

Case Study 2: Semiconductor Manufacturing

In semiconductor fabrication, the integration of nickel-vanadium barrier layers has been shown to minimize diffusion issues between metal layers, thereby enhancing device reliability . This case study underscores the critical role that nickel-vanadium compounds play in modern electronics, particularly as devices become increasingly miniaturized.

Mechanism of Action

The mechanism by which nickel–vanadium (1/1) exerts its effects is primarily related to its ability to undergo redox reactions. The compound can easily switch between different oxidation states, facilitating electron transfer processes. This property is particularly important in catalytic and electrochemical applications, where efficient electron transfer is crucial. Additionally, the presence of both nickel and vanadium in the compound allows for synergistic interactions that enhance its overall performance.

Comparison with Similar Compounds

Critical Analysis of Divergences in Literature

  • Phase Stability: notes that nickel–vanadium oxides (e.g., Ni₃V₂O₈) can transform into other phases at elevated temperatures, complicating their use in high-temperature catalysis . In contrast, Ni-V LDHs maintain structural integrity under electrochemical conditions .
  • Synthesis Methods: Mechanochemical synthesis () produces nickel–vanadium carbides with distinct properties compared to solvothermal LDHs, underscoring the impact of synthesis routes on material behavior .

Biological Activity

Nickel-vanadium (1/1) compounds, particularly in the form of nickel-doped vanadium oxides, have garnered significant attention due to their diverse biological activities. This article explores the biological roles, mechanisms of action, and potential therapeutic applications of these compounds, with a focus on their anticancer properties, immunological effects, and interactions at the cellular level.

Overview of Nickel-Vanadium Compounds

Nickel and vanadium are transition metals that exhibit unique chemical properties when combined. Nickel-doped vanadium compounds, such as nickel-doped vanadium pentoxide (Ni@V2O5), have been synthesized for various applications, including catalysis and biological activity. The ratio of 1:1 in nickel-vanadium compounds is particularly noted for enhancing certain biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nickel-vanadium compounds. For instance, Ni@V2O5 has shown promising results in inducing apoptosis in skin cancer cells through the PI3K/AKT/mTOR signaling pathway. This compound was characterized by:

  • Structural Analysis : The synthesis was confirmed through various morphological and spectroscopic analyses, showing effective dispersion of nickel within the vanadium oxide matrix.
  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of B16F10 skin cancer cell proliferation.
  • Mechanism of Action : The compound induces reactive oxygen species (ROS) production, leading to mitochondrial damage and activation of caspases involved in apoptosis .

Immunological Effects

Vanadium compounds, including those containing nickel, have been shown to influence immune responses. Research indicates that vanadium can enhance T and B cell signaling pathways, leading to increased DNA synthesis and activation of key transcription factors involved in immune responses . The following effects were observed:

  • Enhancement of T Cell Activation : Vanadium species promote the activity of cAMP response element-binding protein (CREB) in T cells.
  • NF-κB Signaling : Vanadium compounds activate NF-κB through tyrosine phosphorylation, which is crucial for various immune functions .

The biological activity of nickel-vanadium compounds can be attributed to several mechanisms:

  • Enzyme Interaction : Nickel and vanadium can inhibit or activate specific enzymes involved in metabolic pathways. For example, vanadium has been shown to mimic insulin action by enhancing glucose uptake in cells .
  • Reactive Oxygen Species Generation : The generation of ROS is a critical mechanism through which these compounds exert their anticancer effects. ROS can lead to oxidative stress, damaging cellular components and promoting apoptosis .
  • Cellular Uptake and Distribution : Studies indicate that vanadium ions penetrate cells through anionic channels and accumulate primarily in the nucleus and mitochondria, influencing cellular signaling pathways related to growth and apoptosis .

1. Nickel-Doped Vanadium Pentoxide in Skin Cancer

A study investigated the anticancer effects of Ni@V2O5 on B16F10 melanoma cells. The findings indicated:

  • MTT Assay Results : Significant reduction in cell viability at varying concentrations.
  • Western Blot Analysis : Downregulation of oncogenic markers such as PI3K and mTOR was observed .

2. Immunological Impact of Vanadium Compounds

Research has shown that sodium orthovanadate enhances T cell signaling by increasing CREB activity and promoting NF-κB activation. This suggests potential applications in immunotherapy .

Comparative Data Table

CompoundBiological ActivityMechanismReference
Ni@V2O5Anticancer (skin cancer)Induces apoptosis via ROS
Sodium OrthovanadateEnhances T cell signalingActivates CREB/NF-κB
Vanadyl CompoundsInsulin-mimeticGlucose uptake enhancement

Q & A

Q. What are the established synthesis methods for Nickel-Vanadium (1/1) alloys, and how do process parameters influence structural properties?

Methodological Answer: Nickel-Vanadium (1/1) alloys are commonly synthesized via magnetron sputtering , which allows precise control over stoichiometry and thickness. Key parameters include sputtering power (e.g., 100–300 W), substrate temperature (25–400°C), and gas pressure (0.5–3.0 Pa), which directly affect crystallinity and porosity . For example, higher sputtering power increases deposition rates but may lead to columnar growth and porous morphologies, impacting catalytic surface area .

Q. What characterization techniques are essential for verifying the structural and catalytic properties of Nickel-Vanadium (1/1)?

Methodological Answer: A multi-technique approach is critical:

Technique Purpose Example Findings
XRD Crystallinity and phase identificationFCC structure with lattice parameter shifts
TEM/EDS Nanoscale morphology and elemental mappingConfirmation of 1:1 Ni:V ratio
XPS Surface oxidation states and bonding environmentNi⁰/Ni²⁺ and V³⁺/V⁴⁺ redox pairs
BET Surface Area Porosity and active site density10–50 m²/g for sputtered films

Q. How does Nickel-Vanadium (1/1) enhance catalytic efficiency in hydrogen generation compared to pure Ni?

Methodological Answer: NiV (1/1) alloys exhibit synergistic effects where vanadium modifies Ni’s electronic structure, lowering activation energy for hydrolysis or electrolysis. For instance, in sodium borohydride hydrolysis, NiV achieves hydrogen generation rates (HGR) of 450–600 mL/min·g⁻¹, ~30% higher than pure Ni, due to improved charge transfer and reduced overpotential .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize NiV (1/1) synthesis for maximum catalytic activity?

Methodological Answer: RSM employs a central composite design to model interactions between variables (e.g., sputtering power, temperature) and responses (e.g., HGR). ANOVA analysis identifies significant factors: for NiV, substrate temperature and sputtering power account for >75% of HGR variance. A quadratic regression model can predict optimal conditions (e.g., 250 W, 300°C) with <5% error .

Q. What strategies resolve contradictions in reported catalytic stability of NiV (1/1) under acidic vs. alkaline conditions?

Methodological Answer: Discrepancies often arise from incomplete control of:

  • Electrolyte pH : Vanadium leaching occurs below pH 3, reducing stability.
  • Surface passivation : Alkaline media (pH >12) form NiOOH/V₂O₅ layers, requiring in situ XPS to track oxidation .
    Replicate experiments with standardized protocols (e.g., 0.1 M NaOH, 25°C) and compare degradation rates via chronoamperometry .

Q. How do computational models (DFT) explain the electronic synergy in NiV (1/1) for water splitting?

Methodological Answer: Density functional theory (DFT) reveals vanadium’s role in lowering the d-band center of Ni, weakening H adsorption energy (ΔG_H) from +0.45 eV (pure Ni) to +0.12 eV (NiV), facilitating H₂ desorption. Charge density plots confirm electron redistribution at Ni-V interfaces, enhancing OER activity .

Q. What experimental controls are critical when comparing NiV (1/1) with other bimetallic catalysts (e.g., NiCr)?

Methodological Answer:

  • Fixed catalyst loading : 0.5 mg/cm² to standardize active sites.
  • Identical testing conditions : e.g., 1 M KOH, 25°C, 50 mA/cm² current density.
  • Post-test characterization : SEM/EDS to confirm no elemental leaching .

Data Analysis & Contradiction Resolution

Q. How to address variability in reported overpotentials for NiV (1/1) in electrolysis?

Methodological Answer: Variability stems from:

  • Surface roughness : Atomic force microscopy (AFM) quantifies roughness (Ra <10 nm vs. >50 nm).
  • Reference electrode calibration : Use Hg/HgO in alkaline media with periodic recalibration.
    Statistical meta-analysis of ≥10 studies identifies outliers and establishes confidence intervals (±20 mV) .

Q. What methodologies validate long-term stability of NiV (1/1) in industrial-relevant conditions?

Methodological Answer:

  • Accelerated stress tests : 1000 cycles of cyclic voltammetry (0.1–1.6 V vs. RHE).
  • Post-mortem analysis : TEM to detect crystallographic changes (e.g., amorphization).
  • Operando Raman spectroscopy : Monitors phase transitions during operation .

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